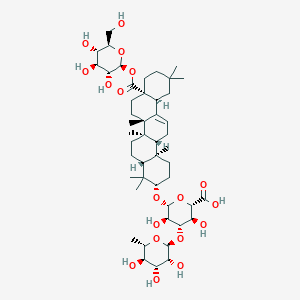
Cyaonoside B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid is a natural product found in Dumasia truncata, Swartzia simplex, and Bobgunnia madagascariensis with data available.
Scientific Research Applications
Inhibitory Activity Against α-Glucosidase
A study by Wang et al. (2016) identified a new cyanoside, rhobupcyanoside B, from Rhodiola bupleuroides. This compound exhibited inhibitory activity against α-glucosidase, a key enzyme in carbohydrate digestion, suggesting potential applications in managing blood sugar levels.
Degradation of Microcystins
Research by Tsuji et al. (2006) explored bacteria active against cyanobacterial hepatotoxin microcystin. The study focused on developing a biological removal method for cyanobacteria and their toxic products, indicating possible environmental and water purification applications.
Stereostructures of Cyanogenic Glycosides
The study by Nakamura et al. (2009) on hydracyanosides A, B, and C from Hydrangea macrophylla provided insights into the stereostructures of these cyanogenic glycosides. This research contributes to the understanding of cyanogenic compounds in plants.
Cyanosporasides in Marine Actinomycetes
Oh et al. (2006) and Lane et al. (2013) reported on cyanosporasides A and B from marine actinomycetes, offering insights into the structural diversity and biosynthetic pathways of natural products from marine bacteria.
Applications in Biotechnology
Abed et al. (2009) 1 and Rastogi & Sinha (2009) 2 discussed the biotechnological and industrial significance of cyanobacteria, highlighting their potential in producing bioactive compounds, including cyanosides.
Environmental and Agricultural Implications
Research on cyhalofop-butyl degradation by Pseudomonas azotoformans 3 and the isolation of a CyB-degrading bacterium 4 have implications for environmental bioremediation and agricultural herbicide management.
Genetic Instability in Cyanobacteria
Jones (2014) 5 raised concerns about genetic instability in cyanobacteria, which could impact the sustainability of bioindustrial processes using these organisms.
properties
Product Name |
Cyaonoside B |
|---|---|
Molecular Formula |
C48H76O18 |
Molecular Weight |
941.1 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C48H76O18/c1-21-28(50)30(52)32(54)39(61-21)64-36-34(56)37(38(58)59)65-41(35(36)57)63-27-12-13-45(6)25(44(27,4)5)11-14-47(8)26(45)10-9-22-23-19-43(2,3)15-17-48(23,18-16-46(22,47)7)42(60)66-40-33(55)31(53)29(51)24(20-49)62-40/h9,21,23-37,39-41,49-57H,10-20H2,1-8H3,(H,58,59)/t21-,23-,24+,25-,26+,27-,28-,29+,30+,31-,32+,33+,34-,35+,36-,37-,39-,40-,41+,45-,46+,47+,48-/m0/s1 |
InChI Key |
LBHYRBPEXITYTN-WYPLEBMUSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)C(=O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)C(=O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)C(=O)O)O)O)O)O |
synonyms |
Arg-Thr-Pro-Pro-Pro-Ser-Gly arginyl-threonyl-prolyl-prolyl-prolyl-seryl-glycine SP 6 SP 7 SP-6 SP-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






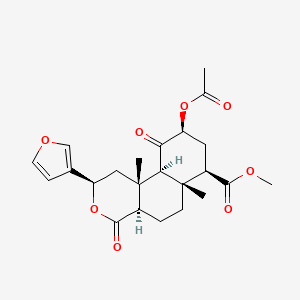


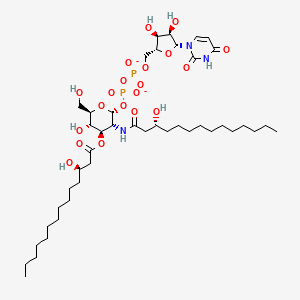
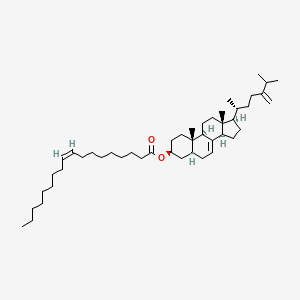

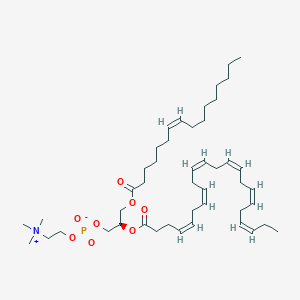



![2-(2-Benzyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-8-yl)acetic acid](/img/structure/B1261784.png)